5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl
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Overview
Description
5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl is a chemical compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl typically involves the reaction of 1,3-dichloroacetone with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization and chlorination steps to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiadiazole derivatives with different functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkylamines or arylamines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazole derivatives with various functional groups.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it has been shown to interact with cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
- 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 4-Substituted-thiazol-2-chloroacetamides
Comparison: 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C3H2Cl2N2OS |
---|---|
Molecular Weight |
185.03 g/mol |
IUPAC Name |
5-chloro-1,3,4-thiadiazole-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C3HClN2OS.ClH/c4-3-6-5-2(1-7)8-3;/h1H;1H |
InChI Key |
AXGJRFXHQRZOOX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NN=C(S1)Cl.Cl |
Origin of Product |
United States |
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